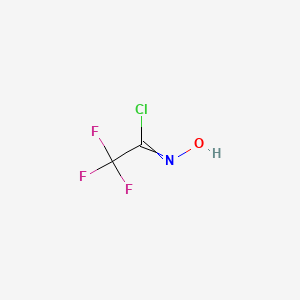
1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H12N2O4 It is a derivative of penta-1,4-dien-3-one, where two 3-nitrophenyl groups are attached at the 1 and 5 positions
Vorbereitungsmethoden
The synthesis of 1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one typically involves the condensation of 3-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-substituted diketones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1,5-Bis(3-nitrophenyl)penta-1,4-dien-3-one can be compared with other similar compounds such as:
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: This compound has hydroxyl groups instead of nitro groups, leading to different chemical and biological properties.
1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one:
1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one: This compound has additional methoxy groups, further modifying its properties.
Eigenschaften
CAS-Nummer |
621-21-6 |
|---|---|
Molekularformel |
C17H12N2O5 |
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
(1Z,4E)-1,5-bis(3-nitrophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12N2O5/c20-17(9-7-13-3-1-5-15(11-13)18(21)22)10-8-14-4-2-6-16(12-14)19(23)24/h1-12H/b9-7-,10-8+ |
InChI-Schlüssel |
ZPQURSDVJWZXLQ-FKJILZIQSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)/C=C\C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)

![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)


![2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione](/img/structure/B14745177.png)







